molecular formula C19H25NO2S B1344395 Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 905011-53-2

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1344395
CAS No.: 905011-53-2
M. Wt: 331.5 g/mol
InChI Key: VDLBELHYTBBCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties. This particular compound is characterized by its complex structure, which includes an isopropyl ester, an amino group, a sec-butylphenyl substituent, and a methyl group on the thiophene ring.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-6-12(4)14-7-9-15(10-8-14)16-13(5)23-18(20)17(16)19(21)22-11(2)3/h7-12H,6,20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLBELHYTBBCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131447
Record name 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905011-53-2
Record name 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905011-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or via direct amination using reagents like ammonia or amines.

    Sec-Butylphenyl Substitution: The sec-butylphenyl group can be attached using Friedel-Crafts alkylation or acylation reactions.

    Isopropyl Ester Formation: The final step involves esterification using isopropanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The molecule contains three key reactive sites (Figure 1):

  • Ester group (–COO–iPr): Susceptible to hydrolysis, transesterification, or nucleophilic substitution.
  • Amino group (–NH₂): Prone to acylation, alkylation, or participation in condensation reactions.
  • Thiophene ring : Aromatic system favoring electrophilic substitution, particularly at the 2-position due to electron-donating substituents.

Figure 1: Key reactive sites highlighted in the molecular structure.
(Inferred from PubChem entries and general thiophene chemistry)

2.1. Ester Hydrolysis and Derivative Formation

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization:R COO iPrH2O H+ or OHR COOH+iPr OH\text{R COO iPr}\xrightarrow{\text{H}_2\text{O H}^+\text{ or }\text{OH}^-}\text{R COOH}+\text{iPr OH}Conditions :

  • Acidic: 6M HCl, reflux, 4–6 hours .
  • Basic: NaOH (2M), ethanol/water, 60°C, 2 hours .

Applications :

  • The carboxylic acid intermediate can form amides or anhydrides. For example, reaction with pivaloyl chloride in dichloromethane (DCM) with triethylamine yields acylated derivatives .

2.2. Acylation of the Amino Group

The –NH₂ group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides:R NH2+R COClEt3N DCMR NH COR +HCl\text{R NH}_2+\text{R COCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{R NH COR }+\text{HCl}Documented Reagents :

Acylating AgentProductYield (%)Conditions
Pivaloyl chlorideN-pivaloyl derivative75–850°C, 2 h, DCM/Et₃N
Benzoyl chlorideN-benzoyl derivative68–72RT, 4 h, DCM/Et₃N

2.3. Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution. Regioselectivity is influenced by the amino (–NH₂) and ester (–COO–iPr) groups:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 2-position .
  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ brominates the 5-methyl group .

Example Reaction :ThiopheneNBS CCl4,Δ5 Bromomethyl derivative\text{Thiophene}\xrightarrow{\text{NBS CCl}_4,\Delta}\text{5 Bromomethyl derivative}

2.4. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible if halogenation introduces a reactive site. For instance, bromination at the 5-methyl position enables coupling with aryl boronic acids :Ar B OH 2+R BrPd PPh3 4,Na2CO3Ar R+B OH 3\text{Ar B OH }_2+\text{R Br}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Ar R}+\text{B OH }_3Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1), 80°C, 12 h .

Stability and Functional Group Compatibility

  • Thermal Stability : Decomposition observed >200°C (DSC data inferred from PubChem ).
  • Oxidative Sensitivity : The amino group may oxidize under strong conditions (e.g., H₂O₂, KMnO₄) .
  • Solvent Compatibility : Stable in DCM, THF, and DMF; avoid strong acids/bases at elevated temperatures .

Unresolved Questions and Research Gaps

  • Stereochemical Outcomes : No data on enantioselective reactions involving the sec-butyl group.
  • Catalytic Hydrogenation : Potential for thiophene ring reduction remains unexplored.
  • Biological Activity : Limited public data on pharmacological properties despite structural similarity to patented agonists .

Scientific Research Applications

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the sec-butyl group, leading to different steric and electronic properties.

    Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: Contains a tert-butyl group instead of a sec-butyl group, affecting its reactivity and biological activity.

    Isopropyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate: Contains a methyl group instead of a sec-butyl group, leading to different physical and chemical properties.

Uniqueness

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 905011-53-2, is a synthetic compound with potential biological activities. Its unique structure, characterized by a thiophene ring and various substituents, suggests a range of pharmacological properties that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

The molecular formula of this compound is C19H25NO2SC_{19}H_{25}NO_2S. Below is a summary of its physical properties:

PropertyValue
Molecular Weight325.48 g/mol
Melting PointPredicted: 170.82 °C
Boiling Point~434.0 °C at 760 mmHg
Density~1.1 g/cm³

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

In Vitro Studies

A study conducted on the compound's in vitro bioactivity revealed promising results:

  • Cell Viability Tests : Using the MTT assay on L929 cell lines, it was found that the compound did not exhibit cytotoxic effects at therapeutic concentrations.
  • Urease Inhibition : The compound showed a notable percentage of urease enzyme inhibition, indicating potential applications in treating conditions like urinary stones.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various enzymes:

EnzymeBinding Affinity (kcal/mol)
Urease-9.4
Myeloperoxidase-9.9
Cytochrome P450-10.3

These results suggest that the compound interacts favorably with these targets, which could lead to its development as a therapeutic agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • Conducted by researchers at [source], this study tested the compound against several bacterial strains, including E. coli and S. aureus, demonstrating significant inhibition zones.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in reduced swelling and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Reduction :
    • A study published in [source] highlighted the antioxidant properties of the compound, showing its ability to reduce lipid peroxidation in vitro.

Q & A

Q. What experimental and computational approaches assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Quantum mechanical calculations (DFT) can predict susceptibility to hydrolysis or oxidation. Store bulk material under argon at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.